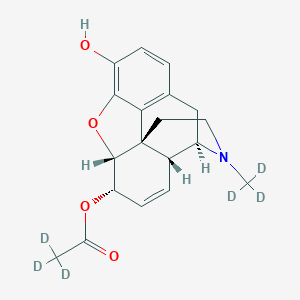

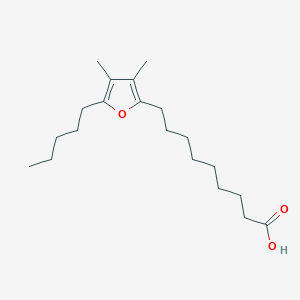

![molecular formula C7H3F3N2OS B117196 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 147972-26-7](/img/structure/B117196.png)

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

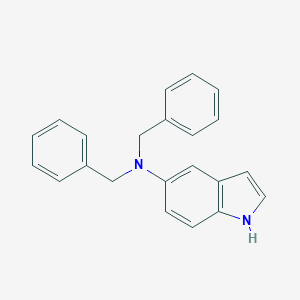

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heteroaromatic compound . It has been studied as a potential antitubercular agent and as a potentially pleiotropic anticancer drug .

Synthesis Analysis

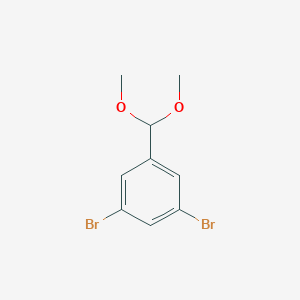

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . A series of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones were prepared with variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno[2,3-d]pyrimidine fragment .Molecular Structure Analysis

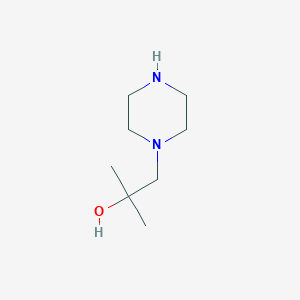

The molecular formula of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is C7H4F3N3S . Its molecular weight is 219.19 g/mol .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria . The reactions were monitored by TLC on precoated Merck 60 F254 silica gel plates and visualized using UV light .Aplicaciones Científicas De Investigación

Green Synthesis Approaches

Researchers have developed greener and more efficient synthesis methods for thieno[3,2-d]pyrimidin-4(3H)-ones, highlighting the importance of these compounds in medicinal chemistry. A notable approach is a one-step synthesis process that emphasizes step economy, reduced catalyst loading, and easy purification, making these compounds more accessible for further study and application (Shi et al., 2018).

Novel Synthetic Routes

The development of novel synthetic routes for constructing thieno[3,2-d]pyrimidin-4(3H)-ones showcases the versatility of these compounds. These routes include methodologies that allow for the creation of a wide array of derivatives, which can be tailored for specific research applications, such as exploring new pharmaceuticals, materials, and chemical processes (Peat et al., 2006).

Anticancer Research

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown promise in anticancer research, with certain compounds displaying potent antitumor activities. These findings suggest potential therapeutic applications and warrant further investigation into their mechanisms of action and efficacy against various cancer types (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

Research has also been conducted on the antibacterial and antifungal activities of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These studies have identified compounds with significant activity against a range of microbial pathogens, suggesting their potential use in developing new antimicrobial agents (Kahveci et al., 2020).

Vascular-Targeting and Anti-Angiogenic Properties

Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been investigated for their vascular-targeting and anti-angiogenic properties. These compounds could play a role in cancer treatment by inhibiting tumor growth and metastasis through the disruption of blood supply to the tumor (Gold et al., 2020).

Propiedades

IUPAC Name |

2-(trifluoromethyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOYCMNAXBKANH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(NC2=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599912 |

Source

|

| Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

CAS RN |

147972-26-7 |

Source

|

| Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.